
3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.2 g/mol. It is a white crystalline solid with a melting point of 98-99°C
Méthodes De Préparation
3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile can be synthesized from readily available starting materials such as 3-chloro-3-methylidene-cyclobutanone and cyanide salts. The synthesis involves various reaction mechanisms, and the compound can be characterized through several analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray diffraction.
Analyse Des Réactions Chimiques
3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has numerous scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic routes. In biology and medicine, it is used for investigating its potential therapeutic effects and understanding its interactions with biological molecules. In industry, it is used for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-(3-methylidenecyclobutyl)propanenitrile can be compared with other similar compounds, such as 3-hydroxypropanenitrile and 3-hydroxyacrylonitrile . These compounds share similar chemical structures and properties but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its cyclic ketone structure and the presence of a nitrile group, which gives it distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(5-6)8(10)2-3-9/h7-8,10H,1-2,4-5H2 |
Clé InChI |
ZRFMWNNXTJHMLW-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




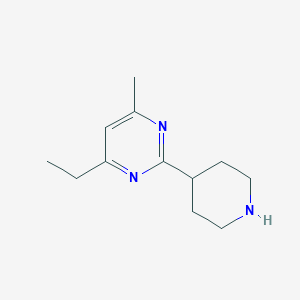
![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)
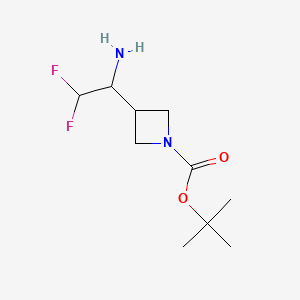
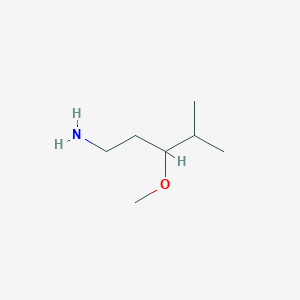
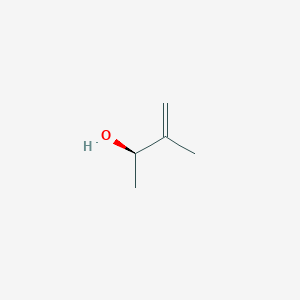


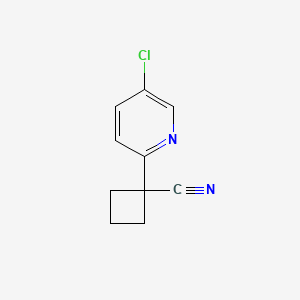
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)



